molecular formula C10H8ClNO3 B3363282 5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid CAS No. 1018052-82-8

5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid

Cat. No.: B3363282
CAS No.: 1018052-82-8
M. Wt: 225.63 g/mol
InChI Key: COPXHIMKUIIRKM-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound features a chlorophenyl group attached to the isoxazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method is the reaction of 3-chlorobenzonitrile oxide with an appropriate alkene under mild basic conditions, such as sodium bicarbonate (NaHCO₃), at ambient temperature . This reaction yields a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles, which can be separated and purified.

Industrial Production Methods

Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods often employ eco-friendly catalysts and reagents to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Oxazole derivatives.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxamide
  • 5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylate
  • 5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxaldehyde

Uniqueness

5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group. This functional group imparts distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(3-chlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-7-3-1-2-6(4-7)9-5-8(10(13)14)12-15-9/h1-4,9H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPXHIMKUIIRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid
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5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid
Reactant of Route 3
5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid
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5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid
Reactant of Route 5
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5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid
Reactant of Route 6
5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid

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